(1,4-Diazepan-5-yl)methanol

Description

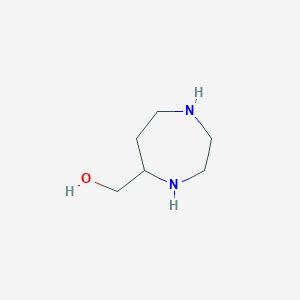

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

1,4-diazepan-5-ylmethanol |

InChI |

InChI=1S/C6H14N2O/c9-5-6-1-2-7-3-4-8-6/h6-9H,1-5H2 |

InChI Key |

JGBGOLJDRPNFAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCNC1CO |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization of 1,4 Diazepan 5 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, detailed information about the chemical environment, connectivity, and stereochemistry of (1,4-Diazepan-5-yl)methanol can be obtained.

One-Dimensional NMR (¹H, ¹³C, DEPT-135) for Proton and Carbon Environments

One-dimensional NMR experiments, including ¹H, ¹³C, and DEPT-135, provide fundamental information about the number and types of protons and carbons in a molecule.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the diazepane ring will be influenced by the neighboring nitrogen atoms. The carbon of the hydroxymethyl group is expected to appear in the typical range for an alcohol.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique that helps in differentiating between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, CH and CH₃ groups will appear as positive signals, while CH₂ groups will appear as negative signals. Quaternary carbons are not observed in a DEPT-135 spectrum. This technique is crucial for assigning the signals of the methylene (B1212753) groups in the diazepane ring and the hydroxymethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

| C2 | 2.8 - 3.2 | 50 - 55 | Negative |

| C3 | 2.8 - 3.2 | 50 - 55 | Negative |

| C5 | 1.8 - 2.2 | 35 - 40 | Positive |

| C6 | 2.6 - 3.0 | 45 - 50 | Negative |

| C7 | 2.6 - 3.0 | 45 - 50 | Negative |

| -CH₂OH | 3.5 - 3.8 | 60 - 65 | Negative |

| NH (1,4) | Broad, variable | - | - |

| -OH | Broad, variable | - | - |

Two-Dimensional NMR (COSY, HSQC) for Connectivities and Stereochemistry

Two-dimensional NMR techniques are powerful for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that shows correlations between coupled protons. In the COSY spectrum of this compound, cross-peaks will be observed between the protons on adjacent carbon atoms. For instance, the proton on C5 would show correlations with the protons on C6, and the protons on C2 would show correlations with the protons on C3. This allows for the tracing of the proton-proton spin systems within the molecule, confirming the structure of the diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that correlates protons with the carbon atoms to which they are directly attached. The HSQC spectrum will show a cross-peak for each C-H bond. This experiment is invaluable for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals, and vice versa.

Application of NMR in Conformational Analysis and Rotational Isomer Identification

The seven-membered 1,4-diazepane ring is flexible and can exist in various conformations, such as chair, boat, and twist-boat. nih.gov NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformation in solution. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons can be related to the dihedral angle between them through the Karplus equation. By analyzing these coupling constants, the geometry of the ring can be inferred.

Furthermore, the presence of substituents on the nitrogen atoms can lead to rotational isomers (rotamers) due to the restricted rotation around the C-N bonds. If the rate of interconversion between these rotamers is slow on the NMR timescale, separate sets of signals may be observed for each conformer. Variable temperature NMR studies can be employed to study the dynamics of these conformational changes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for cyclic amines often involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring fragmentation. The hydroxymethyl group can also be lost as a neutral fragment (CH₂OH).

Table 2: Predicted Key Fragment Ions in the EI-MS of this compound (Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.)

| m/z | Possible Fragment Structure/Loss |

| 130 | [M]⁺ |

| 99 | [M - CH₂OH]⁺ |

| 86 | Ring Fragmentation |

| 57 | Ring Fragmentation |

| 44 | Ring Fragmentation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a crucial step in confirming the molecular formula of a newly synthesized or isolated compound. For this compound (C₆H₁₄N₂O), HRMS would be able to distinguish its exact mass from other compounds that have the same nominal mass but different elemental compositions. This high degree of accuracy is invaluable for confirming the identity of the compound and its fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. The presence of the alcohol group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol would likely appear in the 1000-1050 cm⁻¹ range. The N-H stretching vibrations of the secondary amines in the diazepane ring would typically be observed in the 3300-3500 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic methylene groups would be present around 2850-2960 cm⁻¹. The C-N stretching vibrations of the diazepane ring would be expected in the fingerprint region, typically between 1020 and 1250 cm⁻¹.

For derivatives of this compound, changes in the IR spectrum would reflect the addition of new functional groups. For instance, acylation of the alcohol or amine groups would introduce a strong carbonyl (C=O) stretching band around 1630-1750 cm⁻¹.

X-ray Diffraction (XRD) Studies for Solid-State Structures

Single Crystal X-ray Diffraction for Determination of Crystal Structures and Conformations

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound or its crystalline derivatives, this technique would provide precise information on bond lengths, bond angles, and torsion angles. A key feature of interest would be the conformation of the seven-membered diazepane ring. Due to the flexibility of the seven-membered ring, it can adopt various conformations, such as a chair, boat, or twist-boat. The specific conformation adopted in the solid state is influenced by the substituents on the ring and the intermolecular forces in the crystal lattice. The orientation of the methanol (B129727) substituent relative to the diazepane ring would also be clearly elucidated.

For example, in related 1,4-diazepane structures, the ring often adopts a chair-like conformation with substituents in either axial or equatorial positions to minimize steric strain.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions. In the case of this compound, the presence of both hydrogen bond donors (the -OH and N-H groups) and acceptors (the nitrogen and oxygen atoms) suggests that hydrogen bonding would be a dominant force in its crystal structure. X-ray diffraction data would reveal the specific hydrogen bonding network, detailing which atoms are involved and the distances and angles of these bonds.

It is likely that intermolecular hydrogen bonds would form between the hydroxyl group of one molecule and a nitrogen atom of an adjacent molecule, or between the N-H group of one molecule and the oxygen atom of another. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures, such as chains, sheets, or more complex networks. The analysis of these interactions is crucial for understanding the physical properties of the solid material, including its melting point and solubility.

Chromatographic Separation and Quantification Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The application of GC-MS to the analysis of this compound and its derivatives, however, necessitates a careful consideration of the inherent chemical properties of these molecules. Due to the presence of polar functional groups, namely the secondary amines and the primary alcohol, this compound exhibits low volatility and is prone to thermal degradation at the elevated temperatures typically employed in GC systems. youtube.comsigmaaldrich.com Consequently, direct GC-MS analysis is challenging, often resulting in poor chromatographic peak shape and low sensitivity. technologynetworks.comthermofisher.com

To overcome these limitations, derivatization is a crucial prerequisite for the successful GC-MS analysis of this compound. youtube.comsigmaaldrich.com This chemical modification process aims to replace the active hydrogen atoms in the amine and hydroxyl groups with nonpolar moieties, thereby increasing the volatility and thermal stability of the analyte. youtube.com Silylation, utilizing reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a widely employed technique for compounds bearing hydroxyl and amine functionalities. sigmaaldrich.com The resulting trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives are significantly more volatile and less prone to adsorption on the GC column, leading to improved chromatographic resolution and detection. sigmaaldrich.com

Upon successful volatilization and separation in the gas chromatograph, the derivatized (or, in limited cases, underivatized) molecules enter the mass spectrometer, where they are ionized and fragmented. The fragmentation patterns observed in the mass spectrum provide a veritable fingerprint for the molecule, allowing for its structural elucidation. For a compound like this compound, the fragmentation is dictated by the structure of the diazepane ring and the substituent groups.

In the mass spectrum of the underivatized molecule, one would anticipate fragmentation pathways characteristic of cyclic amines and alcohols. whitman.eduwhitman.edu According to the nitrogen rule, a molecule with an even number of nitrogen atoms, such as this compound, will exhibit a molecular ion peak at an even mass-to-charge ratio (m/z). Key fragmentation events would likely include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atoms is a characteristic fragmentation pathway for amines, leading to the formation of a resonance-stabilized iminium cation. jove.comjove.com For the 1,4-diazepane ring, this could result in ring-opening and the generation of several stable fragment ions.

Loss of a Hydrogen Radical: A peak at [M-1] is often observed in the mass spectra of cyclic amines, corresponding to the loss of a hydrogen atom from the carbon alpha to the nitrogen. whitman.edu

Loss of the Methanol Group: Cleavage of the bond connecting the methanol substituent to the diazepane ring would result in a significant fragment.

Dehydration: The loss of a water molecule (H₂O) from the alcohol moiety could lead to a peak at [M-18]. whitman.edu

For a silylated derivative of this compound, the mass spectrum would be dominated by fragments characteristic of the silyl (B83357) groups, in addition to fragments arising from the core structure. The presence of the bulky silyl groups can direct the fragmentation pathways, often leading to more readily interpretable spectra.

The table below illustrates the hypothetical GC-MS data for this compound and its di-TMS derivative. The retention times are relative and the m/z values represent plausible major fragments based on the principles of mass spectrometry.

| Compound | Hypothetical Retention Time (min) | Major Mass Fragments (m/z) | Interpretation of Major Fragments |

|---|---|---|---|

| This compound | 8.5 | 130, 113, 99, 86, 70 | [M]+•, [M-OH]+, [M-CH₂OH]+, Ring Fragments |

| This compound, di-TMS derivative | 12.2 | 274, 259, 173, 147, 73 | [M]+•, [M-CH₃]+, [M-CH₂OTMS]+, [TMS-O-CH₂]+, [Si(CH₃)₃]+ |

It is important to note that the data presented in the table is illustrative and intended to provide a conceptual framework for the GC-MS analysis of this compound. Actual experimental data would be required to confirm the precise retention times and fragmentation patterns. The choice of derivatization reagent, GC column, and MS parameters would all influence the final analytical results.

Computational and Theoretical Investigations of 1,4 Diazepan 5 Yl Methanol Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the electronic structure and energetic properties of molecules. These methods can predict molecular geometries, charge distributions, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. ijasrm.com By optimizing the geometry of a molecule, DFT calculations can identify the most stable three-dimensional arrangement of its atoms. For derivatives of 1,4-diazepane, such as 2,7-diphenyl-1,4-diazepan-5-one, DFT with the B3LYP functional and a 6-31G basis set has been employed to compute bond lengths, bond angles, and dihedral angles. ijasrm.com These calculations are foundational for understanding the molecule's structural parameters.

The following table illustrates the kind of structural data that can be obtained from DFT calculations on a diazepam derivative.

| Parameter | Calculated Value |

| Bond Length (C-N) | 1.47 Å |

| Bond Length (C=O) | 1.23 Å |

| Bond Angle (C-N-C) | 123° |

| Dihedral Angle | 55° |

| Note: The data in this table is illustrative and based on general findings for diazepam derivatives. |

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the charge distribution on the surface of a molecule. researchgate.net MEP maps use a color scale to indicate regions of positive and negative electrostatic potential, which correspond to areas that are likely to be attacked by nucleophiles and electrophiles, respectively.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and the molecule's tendency to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and the molecule's tendency to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher stability and lower chemical reactivity. |

| MEP Map | A visual representation of the electrostatic potential on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| This table describes the significance of various electronic structure parameters. |

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule. ijasrm.com This provides insight into the distribution of electrons among the atoms and can help in understanding the molecule's polarity and reactivity. DFT calculations are often used to compute Mulliken charges. ijasrm.com For instance, in a study of a diazepam derivative, Mulliken charge analysis was performed to understand the charge distribution within the molecule. ijasrm.com

The following interactive table shows hypothetical Mulliken charges for selected atoms in a (1,4-Diazepan-5-yl)methanol derivative, as might be determined by DFT calculations.

| Atom | Mulliken Charge (e) |

| N1 | -0.5 |

| C5 | +0.2 |

| O (hydroxyl) | -0.7 |

| H (hydroxyl) | +0.4 |

| Note: The data in this table is illustrative and based on general findings for similar heterocyclic compounds. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can reveal information about conformational changes, stability, and interactions with other molecules. nih.gov

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The seven-membered diazepane ring can adopt various conformations, and MD simulations can help identify the most stable and populated ones. nih.gov For diazepam, MD simulations have been used to investigate the reorientation of the methyl group and the conformational motion of the benzodiazepine (B76468) ring. nih.gov

MD simulations can also provide insights into how a molecule interacts with its environment, such as a solvent or a biological receptor. By simulating the interaction of a this compound derivative with a target protein, for example, researchers can gain a better understanding of its binding mechanism. This is particularly relevant in drug design, where understanding the dynamics of ligand-receptor binding is crucial.

Structural Modifications and Derivatization Strategies for 1,4 Diazepan 5 Yl Methanol and Analogs

Design and Synthesis of Substituted 1,4-Diazepanes with Diverse Alcohol Linkers

The synthesis of substituted 1,4-diazepanes, including those bearing alcohol functionalities, often involves multi-step sequences starting from readily available precursors. General strategies for constructing the diazepine (B8756704) ring, which can be adapted to incorporate or subsequently introduce alcohol linkers, include intramolecular cyclization reactions and condensations of diamines with suitable electrophiles. nih.gov For instance, the reaction of ketimine intermediates with aldehydes in the presence of heteropolyacid catalysts has been shown to be an efficient method for preparing substituted 1,4-diazepine derivatives. nih.govmdpi.com

The introduction of diverse alcohol linkers onto the 1,4-diazepane scaffold can be achieved through various synthetic routes. One common approach involves the use of N-propargylamines as versatile building blocks, which can undergo cyclization reactions to form the diazepane core, with the propargyl group serving as a handle for further functionalization, including the introduction of an alcohol. rsc.org Another strategy involves the modification of pre-formed diazepane structures. For example, a diazepan-5-one can be reduced to the corresponding alcohol, or a carboxylate group at the C5 position can be reduced to a primary alcohol, yielding (1,4-Diazepan-5-yl)methanol.

Further diversification can be achieved by reacting the nitrogen atoms of the diazepane ring. For instance, N-alkylation with functionalized alkyl halides or epoxides can introduce side chains bearing hydroxyl groups. The synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides demonstrates the feasibility of attaching complex side chains to the diazepane nitrogen, a strategy that could be adapted to introduce alcohol-containing moieties. openpharmaceuticalsciencesjournal.com

Below is a table summarizing potential synthetic strategies for introducing diverse alcohol linkers in 1,4-diazepane derivatives.

| Strategy | Description | Key Intermediates | Potential Alcohol Linkers |

| Ring-forming Cyclization | Construction of the diazepane ring from acyclic precursors already containing a protected or latent alcohol functionality. | Diamines, Dicarbonyl compounds, Amino acids | Hydroxyalkyl, Hydroxyaryl |

| N-Alkylation | Functionalization of the nitrogen atoms of a pre-formed 1,4-diazepane ring with electrophiles containing a hydroxyl group. | 1,4-Diazepane, Ethylene oxide derivatives, Halohydrins | 2-Hydroxyethyl, 3-Hydroxypropyl |

| Reduction of Carbonyls | Reduction of a ketone or ester functionality at the C5 position of the diazepane ring to the corresponding alcohol. | 1,4-Diazepan-5-one, 1,4-Diazepane-5-carboxylate | Methanol (B129727), Substituted methanols |

| Grignard/Organolithium Addition | Reaction of organometallic reagents with a C5-ketone to introduce substituted alcohol functionalities. | 1,4-Diazepan-5-one, Organomagnesium halides | Secondary and Tertiary alcohols |

Elucidation of Structure-Reactivity Relationships within Diazepane Alcohol Derivatives

The nitrogen atoms of the diazepane ring are nucleophilic and basic, and their reactivity can be affected by the alcohol linker. For example, intramolecular hydrogen bonding between a hydroxyl group and a ring nitrogen could decrease the nucleophilicity of that nitrogen. Conversely, the electronic properties of substituents on an aromatic ring attached via an alcohol linker could influence the basicity of the diazepine nitrogens through inductive or mesomeric effects.

The conformation of the seven-membered diazepine ring is known to be flexible, adopting various boat and chair-like conformations. The introduction of substituents, including alcohol linkers, can influence the conformational equilibrium, which in turn can affect the reactivity of the molecule. For instance, a bulky alcohol-containing side chain might favor a specific ring conformation, thereby exposing or shielding certain reactive sites on the diazepane core. In the context of benzodiazepines, a related class of compounds, the conformation of the diazepine ring is crucial for biological activity, and it is reasonable to assume that similar principles apply to the chemical reactivity of 1,4-diazepanes. researchgate.net

The following table outlines key structure-reactivity relationships in diazepane alcohol derivatives.

| Structural Feature | Influence on Reactivity | Example Reaction |

| Position of OH group | Can influence the nucleophilicity of the diazepine nitrogens through intramolecular hydrogen bonding. | N-Acylation, N-Alkylation |

| Steric Bulk of Linker | Affects the accessibility of reactive sites on the diazepane ring by influencing the ring conformation. | Reactions with bulky electrophiles |

| Electronic Effects | Substituents on the alcohol linker can modulate the basicity and nucleophilicity of the diazepine nitrogens. | Acid-base reactions, Nucleophilic attack |

| Proximity to Chiral Center | Can influence the stereochemical outcome of reactions at adjacent centers. | Diastereoselective reductions |

Stereochemical Control in the Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance, particularly in the development of pharmaceuticals. The presence of a stereocenter at the C5 position bearing the methanol group, along with potential stereocenters on the linker or at other positions on the ring, necessitates precise control over stereochemistry during synthesis.

Enantioselective synthesis of chiral this compound derivatives can be achieved through several strategies. One approach is the use of chiral starting materials. For example, enantiopure amino acids can serve as precursors for the construction of the diazepane ring, thereby setting the stereochemistry at a specific position.

Asymmetric catalysis is another powerful tool. For instance, the asymmetric hydrogenation of a suitable prochiral enamine or imine precursor could establish the stereocenter at C5. While direct examples for this compound are not abundant, the principles of enantioselective synthesis have been applied to related systems. For example, iridium-catalyzed asymmetric hydrogenation has been successfully used for the synthesis of chiral 1,4-dihydroquinolines, demonstrating the potential of this approach for related heterocyclic systems. nih.gov

When a molecule contains multiple stereocenters, both their relative and absolute configurations must be controlled. Diastereoselective reactions are employed to control the relative stereochemistry. For example, the reduction of a ketone at C5 in a molecule that already contains a chiral center elsewhere on the diazepane ring will likely proceed with some degree of diastereoselectivity, favoring the formation of one diastereomer over the other. The choice of reducing agent and reaction conditions can often be tuned to enhance this selectivity.

Interestingly, a "reversal of diastereoselectivity" has been observed in the synthesis of 3-carboxamide-1,4-benzodiazepin-5-ones, where the choice of cyclization methodology (Staudinger/aza-Wittig vs. reduction) led to the formation of different diastereomers. nih.gov This highlights the subtle interplay of reaction mechanisms and substrate conformation in determining the stereochemical outcome.

In cases where diastereoselective synthesis is not sufficiently effective, the separation of diastereomers can be achieved through standard laboratory techniques such as column chromatography or recrystallization, as diastereomers have different physical properties. The separated diastereomers can then be characterized using techniques like X-ray crystallography to determine their relative and absolute stereochemistry.

This compound and its Derivatives as Versatile Synthetic Intermediates

The this compound scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. The diazepane core provides a three-dimensional structure that can be decorated with various functional groups to interact with biological targets, while the methanol group offers a convenient point of attachment for these groups.

The primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of subsequent chemical transformations. The nitrogen atoms of the diazepane ring can be functionalized, for example, through acylation, sulfonylation, or reductive amination, to introduce further diversity.

The use of the 1,4-diazepane moiety as a scaffold is well-documented. For instance, substituted 1,4-diazepanes have been used in the synthesis of potent 5-HT6 antagonists. openpharmaceuticalsciencesjournal.com In these examples, the diazepane serves as a central core connecting different pharmacophoric elements. Similarly, this compound can be envisioned as a key intermediate where the methanol group is modified to link to other molecular fragments or to act as a key binding element itself. The conversion of a pre-existing azetidine-fused 1,4-diazepine into various functionalized 1,4-benzodiazepine (B1214927) derivatives showcases the utility of such heterocyclic systems as platforms for diversification. nih.gov Methanol itself is a fundamental C1 building block in organic synthesis, and incorporating this functionality within a diazepane ring creates a bifunctional intermediate with wide-ranging applications. researchgate.netspringernature.com

The following table illustrates the potential of this compound as a synthetic intermediate.

| Reaction at Hydroxyl Group | Reaction at Ring Nitrogens | Resulting Structure | Potential Application |

| Esterification | N-Boc Protection | Boc-protected diazepanylmethyl ester | Prodrug synthesis, Linker for solid-phase synthesis |

| Oxidation to Aldehyde | Reductive Amination | N-substituted (1,4-diazepan-5-yl)carbaldehyde | Synthesis of complex alkaloids, Peptidomimetics |

| Conversion to Alkyl Halide | N-Arylation | 5-(Halomethyl)-1-aryl-1,4-diazepane | Intermediate for nucleophilic substitution reactions |

| Etherification | Formation of Amide | N-Acyl-5-(alkoxymethyl)-1,4-diazepane | Bioisosteric replacement, Fine-tuning of physicochemical properties |

Future Directions and Emerging Research Avenues in 1,4 Diazepan 5 Yl Methanol Research

Exploration of Unexplored Synthetic Pathways and Methodologies

The development of novel and efficient synthetic routes to (1,4-Diazepan-5-yl)methanol and its analogs is a primary objective for future research. While current methods exist, the exploration of greener, more atom-economical, and stereoselective syntheses remains a key challenge.

Key Research Thrusts:

Asymmetric Catalysis: A major focus will be the development of enantioselective synthetic methods to access specific stereoisomers of this compound. This will likely involve the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemistry of key bond-forming reactions.

Flow Chemistry: The application of continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Future work may involve the development of multi-step flow processes for the efficient production of this compound, minimizing manual handling and improving reproducibility.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) presents a green and highly selective alternative to traditional chemical methods. Researchers may explore the use of engineered enzymes to perform key transformations in the synthesis of this compound with high chemo-, regio-, and stereoselectivity.

Multicomponent Reactions: Designing novel multicomponent reactions (MCRs) that allow for the construction of the diazepane core and the introduction of the hydroxymethyl group in a single step would significantly enhance synthetic efficiency. isc.ac

| Synthetic Methodology | Potential Advantages | Research Focus |

| Asymmetric Catalysis | Access to enantiomerically pure compounds | Development of novel chiral catalysts and ligands. |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Design of integrated multi-step flow synthesis platforms. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering for specific transformations. |

| Multicomponent Reactions | Increased synthetic efficiency, reduced waste | Discovery of new MCRs for diazepane synthesis. |

Integration of Advanced Spectroscopic and Imaging Techniques

A deeper understanding of the structural and dynamic properties of this compound and its derivatives will be facilitated by the application of advanced spectroscopic and imaging techniques. These methods will provide unprecedented insights into its behavior at the molecular level.

Emerging Techniques:

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Advanced 2D-NMR techniques, such as NOESY and ROESY, will be crucial for elucidating the conformational preferences of the flexible seven-membered diazepane ring. This information is vital for understanding its interaction with biological targets or its role in catalysis.

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be indispensable for the absolute stereochemical assignment of chiral derivatives of this compound.

Mass Spectrometry Imaging (MSI): MSI could be employed to visualize the spatial distribution of this compound or its derivatives in complex biological samples, such as tissues, providing valuable information on its localization and metabolism in situ.

High-Resolution Mass Spectrometry (HRMS): HRMS will continue to be a cornerstone for the unambiguous identification and characterization of novel derivatives and their metabolites. nih.gov

| Technique | Information Gained | Potential Application |

| 2D-NMR Spectroscopy | Conformational analysis, through-space proton proximities | Understanding receptor binding modes. |

| Chiroptical Spectroscopy | Absolute configuration of chiral centers | Quality control for enantioselective synthesis. |

| Mass Spectrometry Imaging | Spatial distribution in biological tissues | Studying drug distribution and metabolism. |

| High-Resolution Mass Spectrometry | Precise mass determination, elemental composition | Characterization of new synthetic products. |

Development of High-Throughput Computational Screening and Predictive Models

Computational chemistry is set to play an increasingly predictive role in the study of this compound. The development of sophisticated in silico models will accelerate the discovery of new derivatives with desired properties.

Computational Approaches:

Quantum Mechanics (QM) Calculations: High-level QM calculations will be used to accurately predict molecular properties such as conformational energies, reaction mechanisms, and spectroscopic signatures, aiding in the interpretation of experimental data.

Molecular Dynamics (MD) Simulations: MD simulations will provide insights into the dynamic behavior of this compound and its interactions with solvent molecules, receptors, or other materials over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating structural features with biological activity or material properties, QSAR models can be developed to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing. researchgate.netarabjchem.org

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI algorithms can be trained on existing chemical data to predict the properties and activities of novel this compound derivatives, significantly speeding up the discovery process.

| Computational Method | Predictive Capability | Research Goal |

| Quantum Mechanics (QM) | Electronic structure, reaction energetics, spectroscopic properties | Rationalizing reaction outcomes and molecular behavior. |

| Molecular Dynamics (MD) | Conformational dynamics, binding free energies | Elucidating interaction mechanisms with biological targets. |

| QSAR Modeling | Biological activity, physicochemical properties | Virtual screening of compound libraries. |

| Machine Learning (AI) | De novo design, property prediction | Accelerating the design of new functional molecules. |

Design and Synthesis of Next-Generation Diazepane-based Chemical Tools for Material Science and Catalysis

The unique structural features of the this compound scaffold make it an attractive platform for the development of novel tools in material science and catalysis.

Future Applications:

Metal-Organic Frameworks (MOFs): The diazepane moiety can be functionalized to act as a linker in the construction of novel MOFs. nih.gov These materials could have applications in gas storage, separation, and catalysis. The hydroxymethyl group provides a handle for further post-synthetic modification.

Asymmetric Catalysis: Chiral derivatives of this compound can be explored as ligands for transition metal catalysts in asymmetric synthesis. The bidentate N,N-chelation of the diazepane ring, combined with the stereodirecting influence of substituents, could lead to high enantioselectivities in a variety of chemical transformations.

Supramolecular Chemistry: The ability of the diazepane ring to adopt different conformations and the presence of hydrogen bonding donors and acceptors make this compound an interesting building block for the construction of supramolecular assemblies, such as gels, capsules, and sensors.

Polymer Chemistry: Incorporation of the this compound unit into polymer backbones could lead to new materials with interesting properties, such as enhanced thermal stability, specific recognition capabilities, or pH-responsiveness.

| Application Area | Role of this compound | Potential Outcome |

| Metal-Organic Frameworks | Organic linker or building block | Novel porous materials for storage and catalysis. |

| Asymmetric Catalysis | Chiral ligand for metal catalysts | Highly enantioselective chemical transformations. |

| Supramolecular Chemistry | Self-assembling molecular component | Functional gels, sensors, and molecular capsules. |

| Polymer Chemistry | Monomeric unit in polymer chains | Advanced polymers with tailored properties. |

Q & A

Basic Question: How can researchers optimize the synthesis of (1,4-Diazepan-5-yl)methanol to improve yield and purity?

Methodological Answer:

Synthetic optimization requires systematic variation of reaction parameters. For diazepane derivatives, solvent choice (e.g., ethanol vs. ether) and temperature control are critical. For example, in diazepanone derivatives, using ethanol as a medium under reflux conditions improved intermediate stability . Acid catalysis (e.g., HCl) during cyclization steps can enhance ring closure efficiency. Post-synthetic purification via recrystallization in methanol or ethanol, as described in diazepane hydrochloride preparations, helps isolate high-purity crystals . Monitoring reaction progress with TLC or HPLC ensures intermediate stability and minimizes byproducts.

Advanced Question: What methodologies are recommended for analyzing the puckering conformation of the 1,4-diazepane ring in crystallographic studies?

Methodological Answer:

The Cremer-Pople puckering parameters provide a quantitative framework for analyzing non-planar ring conformations . For seven-membered rings like 1,4-diazepane, calculate the puckering amplitude () and phase angles (, ) using atomic coordinates from X-ray diffraction data. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) can model deviations from planarity . Compare results with literature values for similar diazepane derivatives to identify strain or flexibility trends. For dynamic systems, molecular dynamics simulations complement crystallographic data to assess conformational equilibria.

Basic Question: What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify functional groups (e.g., -CHOH) and ring protons. For derivatives, splitting patterns in H NMR reveal stereochemical outcomes .

- IR Spectroscopy: O-H stretching (~3200–3600 cm) confirms the presence of methanol groups.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas, while fragmentation patterns elucidate structural features .

- X-ray Diffraction: Single-crystal X-ray analysis provides definitive structural confirmation, including bond angles and hydrogen bonding networks .

Advanced Question: How can hydrogen bonding patterns in this compound crystals be systematically analyzed using graph set theory?

Methodological Answer:

Graph set theory (Bernstein et al.) classifies hydrogen bonds into patterns (e.g., chains, rings) based on donor-acceptor interactions . For this compound:

Identify all O-H···N and O-H···O interactions in the crystal lattice.

Assign descriptors (e.g., , , , ) to each motif.

Use software like Mercury or PLATON to generate graph sets and compare with analogous compounds.

Correlate packing motifs with physical properties (e.g., solubility, melting points). For example, extended -chains may enhance thermal stability .

Basic Question: What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity Mitigation: While specific toxicity data for this compound is limited, structural analogs (e.g., methanol derivatives) require precautions against inhalation and dermal exposure. Use fume hoods and PPE .

- Waste Management: Follow institutional guidelines for disposing of halogenated or nitrogen-containing solvents used in synthesis (e.g., ethanol, ether) .

- Spill Control: Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal.

Advanced Question: How can computational models be integrated with experimental data to predict the reactivity of this compound derivatives?

Methodological Answer:

- Docking Studies: Use software like AutoDock to simulate interactions between diazepane derivatives and biological targets (e.g., enzymes). Validate predictions with in vitro assays .

- DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental reactivity in alkylation or oxidation reactions.

- MD Simulations: Model solvation effects in methanol/water mixtures to optimize reaction conditions .

Basic Question: What solvent systems are optimal for recrystallizing this compound to achieve high-purity crystals?

Methodological Answer:

- Methanol/Ethanol: Polar protic solvents facilitate hydrogen bonding, promoting crystal growth. For diazepane derivatives, methanol recrystallization yielded >90% purity .

- Mixed Solvents: Gradual addition of a non-polar solvent (e.g., hexane) to a methanol solution can reduce solubility and induce crystallization.

- Temperature Gradients: Slow cooling from reflux temperatures minimizes amorphous precipitate formation.

Advanced Question: What strategies resolve contradictions in crystallographic data when refining the structure of this compound?

Methodological Answer:

- Data Validation: Use PLATON or CHECKCIF to identify outliers in bond lengths/angles. Cross-validate with spectroscopic data .

- Twinned Crystals: Apply twin refinement in SHELXL for overlapping diffraction patterns.

- Disorder Modeling: For flexible rings, split occupancy models or harmonic restraints improve refinement convergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.